1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol
Description
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is a highly substituted diol characterized by four cyclopropyl groups and a methylidene moiety. Structural analogs and simpler diols, such as pentane-1,5-diol derivatives, provide indirect insights into its properties, as discussed below.
Properties
CAS No. |
142052-57-1 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1,5,5-tetracyclopropyl-3-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C18H28O2/c1-12(10-17(19,13-2-3-13)14-4-5-14)11-18(20,15-6-7-15)16-8-9-16/h13-16,19-20H,1-11H2 |
InChI Key |
OSQOKRXKZJTXNI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(C1CC1)(C2CC2)O)CC(C3CC3)(C4CC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of suitable precursors, followed by the introduction of the methylidene group and the hydroxyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Notes:
- Cyclopropyl groups : The tetracyclopropyl arrangement in the target compound likely increases rigidity and reduces solubility in polar solvents compared to linear or branched analogs .
- Methylidene moiety : This group may enhance reactivity in Michael additions or cycloadditions, unlike the saturated analogs .
Pharmacological and Physicochemical Performance
Absorption Enhancement
- Pentane-1,5-diol : Demonstrated superior efficacy as a percutaneous absorption enhancer for terbinafine (antifungal agent) compared to propane-1,2-diol. A 5% concentration increased drug flux by 2.5-fold in vitro .
- Target compound : The bulky cyclopropyl groups may hinder skin penetration but could improve stability in topical formulations due to reduced metabolic degradation.
Biological Activity
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol (CAS No. 142052-57-1) is a complex organic compound notable for its unique structural features, including multiple cyclopropyl groups and hydroxyl functionalities. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is , with a molecular weight of 276.4 g/mol. The compound's structure allows for various chemical interactions that may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 142052-57-1 |
| Molecular Formula | C18H28O2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 1,1,5,5-tetracyclopropyl-3-methylidenepentane-1,5-diol |
The biological activity of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is thought to arise from its interactions with specific biological targets. The presence of hydroxyl groups enables hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the target pathways involved.
Biological Activity
Research into the biological activity of this compound is still developing. However, initial studies suggest several areas of interest:
Anticancer Activity : Preliminary investigations have indicated potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs exhibit significant antiproliferative activity against hepatocellular carcinoma (HepG2) and other cancer cell lines.
Antimicrobial Properties : The structural characteristics of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol may also confer antimicrobial properties. Compounds containing cyclopropyl groups are often evaluated for their effectiveness against bacterial and fungal strains.
Study on Similar Compounds
A study examining the cytotoxic effects of structurally related compounds demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Hexane Extract from Cissus incisa | Hep3B | 27 ± 3 |
| CHCl3/MeOH Extract from Cissus incisa | HepG2 | 30 ± 6 |
These findings suggest that the unique structure of cyclopropyl-containing compounds may enhance their biological activity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
